An In-depth Technical Guide to 2-(Methylamino)benzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Methylamino)benzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Methylamino)benzamide. The document details its fundamental physicochemical characteristics, spectroscopic data, and a proposed synthetic route. While this compound belongs to the broader class of benzamides, which have been investigated for various pharmacological activities, there is currently a notable absence of published data regarding its specific biological effects and mechanism of action. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule.
Chemical and Physical Properties
2-(Methylamino)benzamide is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with a methylamino group and a carboxamide group at the ortho positions.
Table 1: Physicochemical Properties of 2-(Methylamino)benzamide
| Property | Value | Source |
| IUPAC Name | 2-(Methylamino)benzamide | --INVALID-LINK-- |
| CAS Number | 7505-81-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | CNC1=CC=CC=C1C(=O)N | --INVALID-LINK-- |
| InChI Key | KTDNXQLRLSPQOK-UHFFFAOYSA-N | --INVALID-LINK-- |
Structural Information
The structure of 2-(Methylamino)benzamide features a primary amide and a secondary amine. The presence of these functional groups, particularly the ortho-relationship on the benzene ring, allows for potential intramolecular hydrogen bonding, which can influence its conformation and reactivity.
Caption: Chemical structure of 2-(Methylamino)benzamide.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~6.6-6.8 | m | 1H | Ar-H |
| ~7.5 (broad s) | s | 1H | -CONH₂ |
| ~7.0 (broad s) | s | 1H | -CONH₂ |
| ~5.0 (broad q) | q | 1H | -NHCH₃ |
| ~2.8 | d | 3H | -NHCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (amide) |
| ~150 | Ar-C-N |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~116 | Ar-C |
| ~115 | Ar-C-C=O |
| ~112 | Ar-C |
| ~29 | -CH₃ |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amide and amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) and C=C stretch (aromatic) |
| ~1400 | Medium | C-N stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular ion) |
| 133 | [M - NH₃]⁺ |
| 105 | [M - NH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-(Methylamino)benzamide is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of N-substituted o-aminobenzamides is the reaction of isatoic anhydride with the corresponding amine.[2]
Proposed Synthesis of 2-(Methylamino)benzamide
Reaction Scheme:
Isatoic Anhydride + Methylamine → 2-(Methylamino)benzamide
Materials:
-
Isatoic anhydride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate (for workup, if necessary)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a suitable solvent.
-
Slowly add an excess of methylamine solution to the stirred solution of isatoic anhydride at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized 2-(Methylamino)benzamide should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and by comparing the obtained data with the expected values.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific published information regarding the biological activity, mechanism of action, or associated signaling pathways for 2-(Methylamino)benzamide. The broader class of benzamides has been extensively studied and has shown a wide range of biological activities, including but not limited to, antiemetic, antipsychotic, and anticancer effects.
Given the lack of specific biological data, a hypothetical workflow for screening 2-(Methylamino)benzamide for potential biological targets is presented below.
Caption: A hypothetical workflow for identifying the biological target of 2-(Methylamino)benzamide.
Conclusion
2-(Methylamino)benzamide is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While its structural features are of interest, the lack of data on its biological activity presents a significant knowledge gap. The information provided in this guide serves as a starting point for researchers who may wish to synthesize this compound and explore its potential applications in medicinal chemistry and drug discovery. Further investigation is warranted to elucidate any pharmacological effects and to determine if it interacts with any biologically relevant signaling pathways.
